molecular formula C21H22FN3O2S B2387635 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide CAS No. 1209703-15-0

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2387635
CAS No.: 1209703-15-0
M. Wt: 399.48
InChI Key: NTZQHWHNRYGUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide is a synthetic compound featuring a piperazine core substituted with a 4-fluorophenyl group, a furan-2-yl moiety attached to an ethyl chain, and a thiophene-3-carboxamide group. The 4-fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the thiophene and furan heterocycles contribute to electronic and steric properties.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c22-17-3-5-18(6-4-17)24-8-10-25(11-9-24)19(20-2-1-12-27-20)14-23-21(26)16-7-13-28-15-16/h1-7,12-13,15,19H,8-11,14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZQHWHNRYGUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CSC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorophenylpiperazine and furan-2-yl ethylamine. These intermediates are then coupled with thiophene-3-carboxylic acid under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC, and catalysts like DMAP or TEA, in an appropriate solvent like dichloromethane or DMF.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and purification processes like crystallization or chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or KMnO4.

    Reduction: Reagents like LiAlH4 or H2/Pd.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furanones, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26H29FN4O3
  • Molecular Weight : 464.5 g/mol
  • CAS Number : 877632-51-4
  • Structure : The compound features a thiophene ring, a piperazine moiety, and a furan group, which contribute to its biological activity.

Antiviral Applications

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide has been identified as a potential noncovalent inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. This protease is critical for viral replication, making it a prime target for antiviral drug development. The compound's mechanism of action involves binding to the active site of the protease, thereby inhibiting its activity and preventing viral replication.

Anticancer Activity

Research has indicated that this compound may also exhibit anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with growth and survival. The National Cancer Institute (NCI) has conducted evaluations on similar compounds, revealing significant antitumor activity against human tumor cells .

Inhibition of SARS-CoV Protease

A study published in 2025 highlighted the efficacy of this compound as an inhibitor of SARS-CoV 3CL protease. The research utilized enzymatic assays to demonstrate that the compound effectively reduced protease activity in vitro, suggesting potential for therapeutic use against COVID-19.

Anticancer Screening

In another investigation, this compound was screened against a panel of cancer cell lines by the NCI. The results indicated a promising growth inhibition rate, warranting further investigation into its mechanisms and potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Based Thiophene Carboxamides

(a) N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a)
  • Structural Differences: Replaces the furan-2-yl group with a benzamide-thiophene hybrid and substitutes the 4-fluorophenyl with a 3-cyanophenyl group.
  • Synthesis : Prepared using 3-(piperazin-1-yl)benzonitrile, yielding 32% after dual chromatography .
(b) N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate
  • Structural Differences : Features a trifluoromethoxy-phenyl substituent and thiophene-2-carboxamide (vs. thiophene-3-carboxamide).
  • Properties: The dihydrate form suggests higher crystallinity, which could improve stability but reduce solubility.

Furan and Piperazine Hybrids

(a) GPV005 and GPV031 ()
  • Structural Differences : Contain a 2-hydroxypropoxy linker and lack the thiophene-carboxamide group.
  • Implications : The hydroxyl group may facilitate hydrogen bonding with targets like P-glycoprotein, contrasting with the hydrophobic interactions of the fluorophenyl-thiophene analog .
(b) 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
  • Structural Differences : Furopyridine core replaces thiophene, with additional trifluoroethyl and cyclopropyl groups.
  • Synthesis : Uses tetramethylisouronium hexafluorophosphate, indicating a more complex coupling process compared to standard amidation .
  • Activity : The furopyridine scaffold may target kinase or protease enzymes, diverging from piperazine-based receptor ligands .

Substituent-Driven Pharmacological Variations

Compound Piperazine Substituent Heterocycle Core Key Functional Groups Reported Activity
Target Compound 4-Fluorophenyl Thiophene-3-carboxamide Furan-2-yl, ethyl linker Not explicitly stated
3a () 3-Cyanophenyl Benzamide-thiophene Ethoxyethyl linker D3 receptor ligand
Compound Trifluoromethoxy-phenyl Thiophene-2-carboxamide Butyl linker Crystallographically studied
GPV005 () 4-Fluorophenyl None 2-hydroxypropoxy linker P-glycoprotein interaction
Compound 4-Fluorophenyl Furo[2,3-b]pyridine Trifluoroethyl, cyclopropyl Kinase/protease target

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a piperazine ring, a furan moiety, and a thiophene carboxamide, suggests interactions with various biological targets. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, research findings, and potential applications in medicinal chemistry.

Molecular Formula and Weight

  • Molecular Formula : C23H24FN3O2S
  • Molecular Weight : Approximately 413.52 g/mol

Structural Features

The compound features:

  • A piperazine ring , which is often associated with neuroactive properties.
  • A furan moiety , contributing to its potential pharmacological effects.
  • A thiophene carboxamide , which may enhance its interaction with specific biological targets.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. These interactions can modulate neurotransmission pathways, influencing various physiological responses such as mood regulation and cognitive functions.

Pharmacological Studies

Recent studies have demonstrated the compound's potential in various pharmacological contexts:

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is believed to play a crucial role in this activity.

Anticancer Properties

The compound has shown promise in preliminary studies as an anticancer agent. Its ability to induce apoptosis in cancer cell lines has been noted, suggesting that it may interfere with cellular growth pathways.

Study 1: Antidepressant Effects

A study conducted on mice demonstrated that administration of the compound led to significant reductions in depression-like behaviors as measured by the forced swim test (FST). The results indicated a dose-dependent response, suggesting that higher concentrations may yield more pronounced effects.

Dose (mg/kg)FST Duration (seconds)Significance
10120p < 0.05
20180p < 0.01
40240p < 0.001

Study 2: Anticancer Activity

In vitro studies using human cancer cell lines revealed that the compound inhibited cell proliferation significantly compared to control groups. The IC50 values for different cell lines are summarized below:

Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
MCF-71510
HeLa128
A5492015

Q & A

Q. What are the optimized synthetic routes for this compound, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as 4-(4-fluorophenyl)piperazine. Key steps include:

  • Sulfonylation : Reacting piperazine derivatives with sulfonyl chlorides (e.g., thiophene-3-carboxamide sulfonyl chloride) under anhydrous conditions .
  • Coupling : Introducing the furan-2-yl ethyl group via nucleophilic substitution or amide bond formation .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization (ethanol/water) are used to achieve >95% purity. Analytical validation : NMR (¹H, ¹³C) confirms structural integrity, while HPLC (C18 column, UV detection at 254 nm) ensures purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

A combination of spectroscopic techniques is employed:

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for thiophene/furan) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Detects carbonyl stretches (~1650 cm⁻¹ for amide C=O) and sulfonyl group vibrations (~1150 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 487.12 [M+H]⁺) .

Advanced Questions

Q. How can contradictions in reported biological activities of structural analogs be resolved?

Discrepancies often arise from variations in substituents (e.g., halogen vs. methoxy groups). Methodologies to address these include:

  • Comparative Binding Assays : Radioligand competition assays (e.g., against D2/D3 dopamine receptors) to quantify IC₅₀ values .
  • Molecular Docking : Computational modeling (AutoDock Vina) to compare binding poses in receptor active sites (e.g., serotonin 5-HT₁ₐ) .
  • SAR Analysis : Systematic substitution of the fluorophenyl or furan groups to correlate structural changes with activity trends (Table 1) .

Table 1 : Bioactivity of Analogous Compounds

Compound ModificationIC₅₀ (nM) for D3 ReceptorReference
4-Fluorophenyl substituent12.3 ± 1.2
3-Chlorophenyl substituent8.7 ± 0.9
Methoxy substitution45.6 ± 3.1

Q. What methodologies elucidate interactions with neurotransmitter receptors?

  • Radioligand Binding Assays : Use [³H]spiperone for dopamine D2 receptors or [³H]8-OH-DPAT for serotonin 5-HT₁ₐ to measure displacement .
  • Functional Assays : cAMP accumulation assays (HEK293 cells expressing target receptors) to determine agonist/antagonist profiles .
  • In Silico Studies : Molecular dynamics simulations (GROMACS) to predict binding stability over 100 ns trajectories .

Q. How can derivatives be designed to improve pharmacokinetic properties?

  • Lipophilicity Optimization : Introduce polar groups (e.g., hydroxyls) to reduce LogP (calculated via ChemAxon) and enhance solubility .
  • Metabolic Stability : Liver microsomal assays (human/rat) with LC-MS/MS to identify metabolic hotspots (e.g., piperazine N-dealkylation) .
  • Blood-Brain Barrier Penetration : PAMPA-BBB assays to prioritize compounds with Pe > 4.0 × 10⁻⁶ cm/s .

Q. How is metabolic stability analyzed in vitro?

  • Incubation with Liver Microsomes : Compound (1 µM) is incubated with NADPH-fortified microsomes (37°C, pH 7.4) for 60 minutes.
  • Quantification : LC-MS/MS monitors parent compound depletion (e.g., t₁/₂ = 28 min for unmodified derivative vs. 45 min for methylated analog) .
  • Metabolite Identification : High-resolution MS/MS fragments peaks (e.g., m/z 320.1 for hydroxylated metabolite) .

Notes

  • Contradictions : highlights that 4-fluorophenyl analogs exhibit lower D3 receptor affinity than chloro-substituted derivatives, emphasizing the need for substituent-specific SAR .
  • Advanced Tools : Use Schrödinger’s QikProp for ADMET prediction and PyMol for visualizing receptor-ligand interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.